molecular formula C23H19FN2O3 B2574174 1'-(4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one CAS No. 1797022-29-7

1'-(4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one

Cat. No.: B2574174
CAS No.: 1797022-29-7
M. Wt: 390.414
InChI Key: YCNOFNFONQFWAW-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that includes several functional groups and structural motifs, such as a fluorophenyl group, a pyrrole ring, a carbonyl group, and a spiro configuration involving an isobenzofuran and a piperidine . These components are common in many pharmaceuticals and biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography . The fluorophenyl and pyrrole groups would contribute to the compound’s aromaticity, while the spiro configuration would add three-dimensionality to the molecule.


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The pyrrole ring and the fluorophenyl group are both electron-rich and could be involved in electrophilic substitution reactions . The carbonyl group could be involved in nucleophilic addition reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the fluorophenyl group could increase the compound’s lipophilicity, influencing its solubility and permeability .

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Many compounds with similar structural features are active in the central nervous system, interacting with receptors or enzymes to modulate neurological activity .

Future Directions

The potential applications of this compound would depend on its biological activity. Given its structural features, it could be of interest in the development of new pharmaceuticals or materials .

Properties

IUPAC Name

1'-[4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl]spiro[2-benzofuran-3,4'-piperidine]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN2O3/c24-17-7-5-15(6-8-17)16-13-20(25-14-16)21(27)26-11-9-23(10-12-26)19-4-2-1-3-18(19)22(28)29-23/h1-8,13-14,25H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCNOFNFONQFWAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C3=CC=CC=C3C(=O)O2)C(=O)C4=CC(=CN4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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